

Chemical structure of Methyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl Piperazine-2-carboxylate
Dihydrochloride**

Cat. No.: **B038036**

[Get Quote](#)

A Technical Guide to Methyl Piperazine-2-carboxylate Dihydrochloride

This document provides a comprehensive overview of **Methyl Piperazine-2-carboxylate Dihydrochloride**, a key heterocyclic building block in medicinal chemistry and drug development. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Methyl Piperazine-2-carboxylate Dihydrochloride is the salt form of the methyl ester of piperazine-2-carboxylic acid. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that is a cornerstone in many approved pharmaceuticals.^{[1][2]} The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for drug formulation and various chemical reactions.^[3]

The compound exists as different stereoisomers, including (R)- and (S)-enantiomers, which can exhibit distinct biological activities and reactivity.^{[1][4]} The specific stereochemistry is a critical factor in its application for developing new pharmaceuticals.^[1]

Table 1: Physicochemical Properties of **Methyl Piperazine-2-carboxylate Dihydrochloride**

Property	Value	Source(s)
IUPAC Name	methyl piperazine-2-carboxylate;dihydrochloride	[5]
Synonyms	Piperazine-2-carboxylic acid methyl ester dihydrochloride	[5][6]
Molecular Formula	C ₆ H ₁₄ Cl ₂ N ₂ O ₂	[3][4][5][6]
Molecular Weight	217.09 g/mol	[4][7]
Appearance	Typically a white to off-white powder	[8]
Solubility	Soluble in polar solvents like water	[1][8]
Stability	Stable under normal storage conditions	[8]
Storage	Inert atmosphere, 2-8°C; Sealed in dry, room temperature	[3][4]
CAS Number	122323-88-0 (racemic), 637027-25-9 ((R)-enantiomer)	[3][4][5][9]

Synthesis and Experimental Protocols

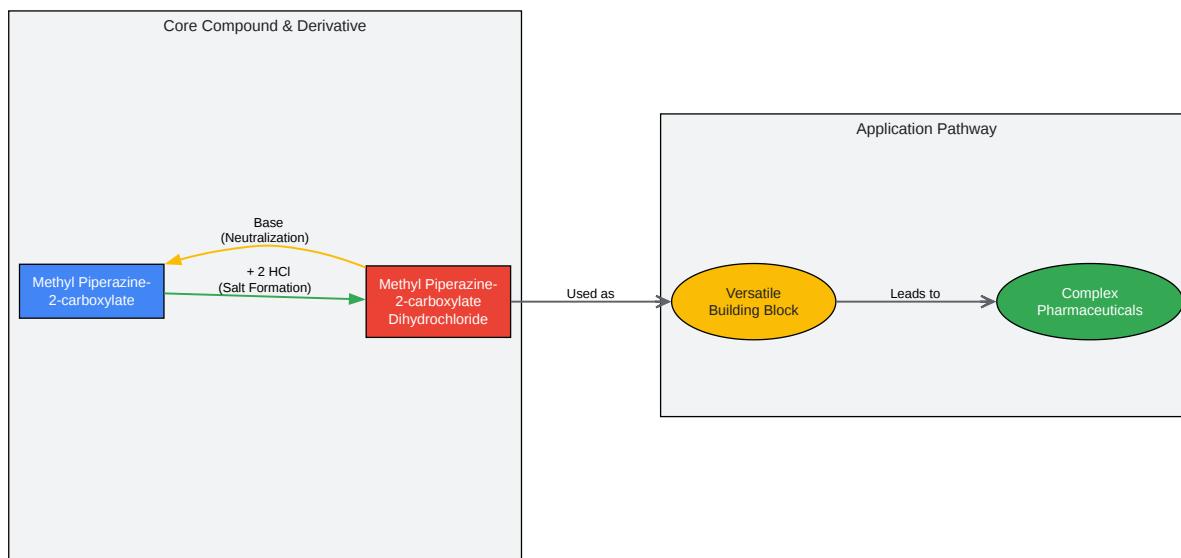
The synthesis of piperazine derivatives often involves multi-step procedures, frequently utilizing protecting groups to ensure regioselectivity.[\[10\]](#) A common strategy for preparing **Methyl Piperazine-2-carboxylate Dihydrochloride** involves the protection of one nitrogen atom, esterification of the carboxylic acid, and subsequent deprotection.

Experimental Protocol: Synthesis via N-Boc Protection

This protocol outlines a general method adapted from procedures for similar piperazine derivatives.[\[11\]](#)[\[12\]](#)

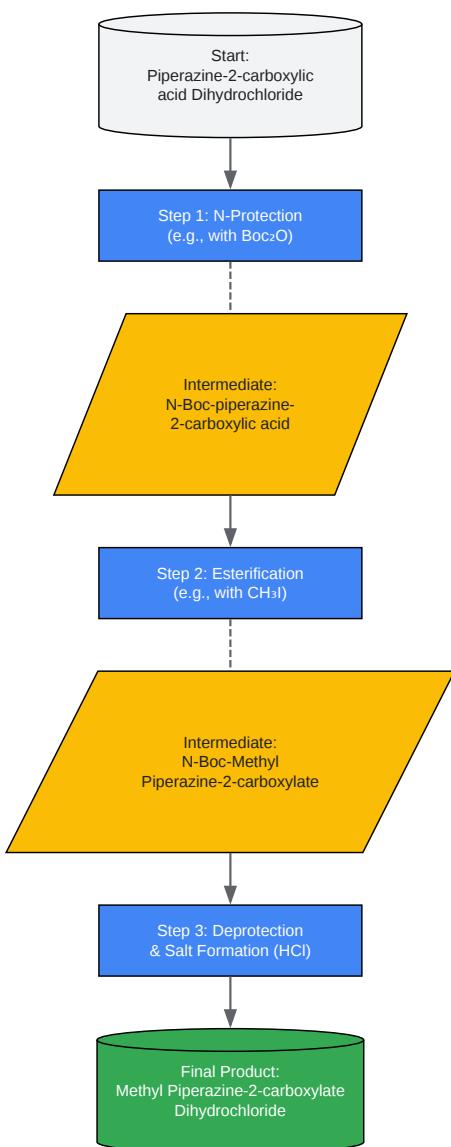
- Step 1: N-Boc Protection of Piperazine-2-carboxylic acid.
 - Piperazine-2-carboxylic acid dihydrochloride is suspended in a solvent mixture (e.g., methanol or dioxane-water).
 - A base, such as triethylamine or potassium hydroxide, is added to neutralize the hydrochloride and free the piperazine.[11][12]
 - Di-tert-butyl dicarbonate (Boc_2O) is added to the solution, which reacts selectively with one of the nitrogen atoms to form the N-Boc protected intermediate (tert-butyl 2-carboxypiperazine-1-carboxylate).[11] The mixture is stirred, often overnight, to ensure the reaction goes to completion.
- Step 2: Esterification.
 - The N-Boc protected intermediate is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
 - A base (e.g., cesium carbonate) and an alkylating agent, methyl iodide (CH_3I), are added. [11]
 - The reaction mixture is heated (e.g., to 60°C) and stirred overnight to form the methyl ester (Methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate).[11]
 - The product is isolated by evaporating the solvent and extracting with an organic solvent like ethyl acetate.[11]
- Step 3: Deprotection and Salt Formation.
 - The purified, protected ester is dissolved in a solvent such as methanol or ethyl acetate.
 - Hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an organic solvent is added.[11]
 - This cleaves the Boc protecting group and forms the dihydrochloride salt of the final product, which typically precipitates from the solution.

- The solid product, **Methyl Piperazine-2-carboxylate Dihydrochloride**, is collected by filtration and dried.[11]


Key Applications in Research and Drug Development

Methyl Piperazine-2-carboxylate Dihydrochloride is a versatile building block in organic synthesis and medicinal chemistry.[1] Its primary applications stem from the reactive sites on the piperazine ring, allowing for further molecular elaboration.

- Pharmaceutical Synthesis: The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antifungals, and antibiotics.[1] This compound serves as a crucial starting material or intermediate for synthesizing these more complex, biologically active molecules.[1]
- Chelating Agent: The nitrogen atoms in the piperazine ring can coordinate with metal ions, giving the compound potential as a chelating agent.[3] This property can be utilized in applications such as the removal of heavy metals or the stabilization of metal ions in catalytic processes.[3]
- Organic Synthesis Intermediate: Beyond specific drug classes, it is a valuable intermediate for creating novel organic compounds for various industries, including agrochemicals and materials science.[3] The presence of both a secondary amine and an ester functional group allows for a wide array of chemical transformations.


Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental aspects of **Methyl Piperazine-2-carboxylate Dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the base compound and its dihydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. Piperazines [chemenu.com]
- 3. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. Methyl Piperazine-2-Carboxylate Dihydrochloride | Properties, Uses, Safety Data & Reliable Supplier China [chemheterocycles.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure of Methyl Piperazine-2-carboxylate Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038036#chemical-structure-of-methyl-piperazine-2-carboxylate-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com